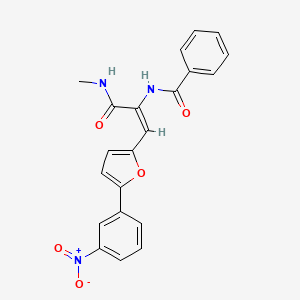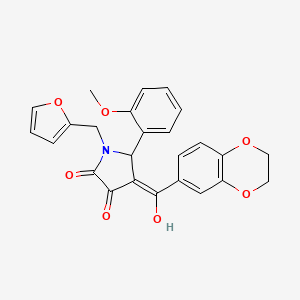![molecular formula C18H20FN5O B11128298 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11128298.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole moiety, which is known for its biological activity, and a pyrimidine group, which is often found in pharmaceutical compounds.
Preparation Methods
The synthesis of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The pyrimidine moiety can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea . These intermediates are then coupled using standard amide bond formation techniques, such as the use of coupling agents like N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Chemical Reactions Analysis
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the enzyme Notum, which deacylates Wnt proteins, thereby modulating Wnt signaling pathways . This inhibition can lead to the upregulation of Wnt signaling, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE can be compared with other indole and pyrimidine derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Melatonin: A hormone that regulates sleep-wake cycles and has neuroprotective effects.
Brequinar: An inhibitor of dihydroorotate dehydrogenase, used in clinical trials for various diseases.
The uniqueness of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE lies in its dual functionality, combining the biological activities of both indole and pyrimidine moieties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20FN5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20FN5O/c19-14-4-5-16-15(11-14)13(12-24-16)6-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-5,8-9,11-12,24H,1,3,6-7,10H2,(H,20,25)(H,21,22,23) |
InChI Key |
NZPNMCXKLXEZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-butoxyphenyl)-5-[3-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11128228.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide](/img/structure/B11128236.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128237.png)
![N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11128253.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128271.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128283.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11128287.png)

![(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11128295.png)
![2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11128303.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropan-1-one](/img/structure/B11128315.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11128321.png)
